molecular formula C18H28N4O2 B2645917 3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034436-74-1

3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2645917
CAS No.: 2034436-74-1
M. Wt: 332.448
InChI Key: BLUCIQPTIIIOTJ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound featuring a cyclopentyl group, a pyridazinyl moiety, and a pyrrolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic synthesis. A common route includes:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-(dimethylamino)pyridazin-3-yl intermediate. This can be achieved through the reaction of hydrazine with a suitable diketone, followed by functionalization with dimethylamine.

    Pyrrolidinylation: The pyridazinyl intermediate is then reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidinyl-pyridazinyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Its pyridazinyl moiety is known for various pharmacological activities, including anti-inflammatory and anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinyl group can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also bind to receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of a cyclopentyl group, a pyridazinyl moiety, and a pyrrolidinyl ring. This unique structure may confer specific biological activities not seen in other compounds, making it a valuable target for further research.

Properties

IUPAC Name

3-cyclopentyl-1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-21(2)16-8-9-17(20-19-16)24-15-11-12-22(13-15)18(23)10-7-14-5-3-4-6-14/h8-9,14-15H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUCIQPTIIIOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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